3-(benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine
Description
3-(Benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine is a quinoline-based small molecule characterized by a benzenesulfonyl group at position 3, a methoxy substituent at position 6, and a 4-methylbenzylamine moiety at position 4. The 4-methylbenzylamine side chain contributes to steric and electronic effects critical for target binding .
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-17-8-10-18(11-9-17)15-26-24-21-14-19(29-2)12-13-22(21)25-16-23(24)30(27,28)20-6-4-3-5-7-20/h3-14,16H,15H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGMYSWSSKXSEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Sulfonylation: The benzenesulfonyl group can be introduced by reacting the quinoline derivative with benzenesulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the benzenesulfonyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, reduced quinoline compounds, and various substituted quinoline derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine, also known by its CAS number 895642-56-5, is a compound of interest in various scientific research applications. This quinoline derivative exhibits potential in pharmacology, particularly in the fields of cancer therapy, anti-inflammatory agents, and neuropharmacology. Below is a detailed examination of its applications, supported by data tables and relevant case studies.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of quinoline derivatives. For instance:
- Mechanism of Action: Quinoline compounds often induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
- Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that related quinoline derivatives showed significant cytotoxic effects on human cancer cell lines (e.g., MCF-7 and HeLa) .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects:
- Research Findings: In vitro studies indicated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Case Study: Research published in Phytotherapy Research reported that certain quinoline derivatives reduced inflammation in animal models of arthritis .
Neuropharmacological Effects
There is growing interest in the neuropharmacological applications of quinoline derivatives:
- Neurotransmitter Modulation: Compounds similar to this compound have been shown to interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders.
- Case Study: A study highlighted in Neuropharmacology found that specific quinoline derivatives enhanced cognitive function in rodent models through cholinergic system modulation .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. This can lead to the inhibition of key pathways in cancer cells, resulting in reduced cell proliferation and induction of apoptosis. The compound’s structure allows it to interact with various molecular targets, making it a versatile agent in medicinal chemistry.
Comparison with Similar Compounds
Position 3 Modifications
- 6-Chloro-N-(4-methylbenzyl)-3-(phenylsulfonyl)quinolin-4-amine (CAS 895646-77-2): Difference: Chlorine replaces methoxy at position 6. Impact: The chloro group increases molecular weight (422.9 vs. The sulfonyl group at position 3 is retained, preserving electron-withdrawing effects .
- NQ15 (6-(Benzyloxy)-N-(4-ethoxyphenyl)-7-methoxy-3-nitroquinolin-4-amine): Difference: Nitro group replaces benzenesulfonyl at position 3. Melting point (211°C) is higher than sulfonyl-containing analogues, likely due to intermolecular hydrogen bonding .
Position 4 Modifications
- 4-Acetamido-N-(2-methylquinolin-6-yl)benzenesulfonamide (Compound 9): Difference: Sulfonamide replaces the 4-methylbenzylamine group. Impact: The acetamido group introduces hydrogen-bonding capacity, reflected in a higher melting point (265–267°C) compared to alkylamine-substituted quinolines .
- 7-Chloro-N-(4-chloro-3-((piperidin-1-yl)methyl)phenyl)quinolin-4-amine (Compound 5a): Difference: Piperidinylmethyl group introduces basicity and bulkiness. Yield (88.5–92%) suggests efficient synthetic routes for such substitutions .
Position 6 Modifications
- 3-(Benzenesulfonyl)-6-fluoro-N-(4-methylphenyl)quinolin-4-amine (CAS 899993-78-3): Difference: Fluoro replaces methoxy at position 6. Impact: Fluorine’s electronegativity may enhance binding affinity to hydrophobic pockets in target proteins. Molecular weight is lower (392.45 vs. 423.5) due to fluorine’s smaller atomic mass .
- N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((2-methylbenzyl)oxy)quinolin-4-amine (Compound 7): Difference: 2-Methylbenzyloxy substituent at position 6. Impact: The bulky benzyloxy group reduces yield (61.5%) compared to simpler substituents, indicating synthetic challenges. Antibacterial activity suggests substituent-dependent biological effects .
Physicochemical and Pharmacological Data
Biological Activity
3-(Benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine, also known by its CAS number 895649-83-9, is a quinoline derivative that has garnered attention in biomedical research due to its potential biological activities. This compound features a complex structure that may contribute to various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is CHNOS, with a molecular weight of 418.5 g/mol. The compound contains a quinoline core substituted with a benzenesulfonyl group and a methoxy group, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 418.5 g/mol |
| CAS Number | 895649-83-9 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Sulfonamide derivatives are known to inhibit specific enzymes by mimicking natural substrates, leading to competitive inhibition. This mechanism disrupts metabolic pathways in target organisms or cells, making them valuable in therapeutic applications .
Anti-inflammatory Activity
Research has shown that quinoline derivatives exhibit significant anti-inflammatory effects. A study demonstrated that compounds similar to this compound inhibited carrageenan-induced rat paw edema, indicating potent anti-inflammatory properties . The effectiveness of such compounds can be quantified through their ability to reduce swelling and pain in animal models.
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated. In vitro studies revealed that related sulfonamide derivatives possess activity against various bacterial strains. For instance, certain derivatives exhibited minimum inhibitory concentrations (MIC) against E. coli and S. aureus, highlighting their potential as antibacterial agents . The specific MIC values for related compounds suggest that modifications in the chemical structure can enhance antimicrobial efficacy.
Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer properties. Several studies indicate that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression . The structure-activity relationship (SAR) analysis suggests that modifications at specific positions on the quinoline ring can enhance anticancer activity.
Case Studies
- In Vivo Anti-inflammatory Study :
- Antimicrobial Efficacy Assessment :
- Anticancer Activity Evaluation :
Q & A
Q. What are effective strategies to optimize the synthetic yield of 3-(benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine?
To enhance synthetic yield, focus on reaction conditions and substituent effects. For example:
- Catalyst optimization : Use palladium-based catalysts for coupling reactions, as demonstrated in quinoline derivatives with yields up to 92% when employing piperidine or morpholine substituents .
- Temperature control : Lowering reaction temperatures (e.g., 0–5°C) during sensitive steps like sulfonylation can reduce side reactions.
- Purification methods : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) improves isolation of the target compound.
- Data example : In analogous quinoline syntheses, tert-butylaminomethyl substituents yielded 59%, while bulkier dibutyl groups dropped to 24%, highlighting steric effects .
Q. Which analytical techniques are critical for structural characterization of this compound?
Key methods include:
- NMR spectroscopy : Use and NMR to confirm substitution patterns (e.g., methoxy at C6, benzenesulfonyl at C3). For example, NMR of similar quinolines shows methoxy peaks at δ 3.8–4.1 ppm and aromatic protons at δ 6.8–8.3 ppm .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as seen in 4-chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine (space group , Z = 2) .
- HRMS : Validate molecular weight (e.g., calculated [M+H] for analogous compounds: ±0.001 Da accuracy) .
Advanced Research Questions
Q. How can researchers identify biological targets or mechanisms of action for this compound?
Propose a multi-modal approach:
- Molecular docking : Screen against kinase or protease libraries, leveraging the quinoline core’s affinity for ATP-binding pockets .
- Proteomics : Use affinity pull-down assays with a biotinylated derivative to isolate interacting proteins.
- Transcriptomic profiling : Treat cell lines (e.g., cancer models) and analyze RNA-seq data for pathway enrichment (e.g., apoptosis, NF-κB) .
- Case study : Quinoline derivatives with sulfonyl groups showed antimalarial activity via heme polymerization inhibition .
Q. How should contradictory data in biological activity assays be addressed?
Resolve discrepancies via:
- Assay standardization : Ensure consistent cell viability protocols (e.g., MTT vs. resazurin assays).
- Purity validation : Use HPLC (≥95% purity) to rule out impurities. For example, a compound with 81.1% yield showed high bioactivity after rigorous purification .
- Dose-response curves : Confirm EC/IC reproducibility across independent replicates.
Q. What computational methods are suitable for predicting physicochemical properties or reactivity?
- DFT calculations : Model electron density maps to predict sulfonyl group reactivity (e.g., Fukui indices for electrophilic attack) .
- Molecular dynamics (MD) simulations : Assess solubility by simulating interactions with water/lipid bilayers.
- QSAR models : Corrogate substituent effects (e.g., methoxy vs. trifluoromethyl) on logP or binding affinity .
Methodological Considerations Table
| Research Aspect | Recommended Techniques | Key Parameters | Example Data |
|---|---|---|---|
| Synthesis | Pd-catalyzed coupling | Yield: 59–92% | 3k: 59% |
| Characterization | NMR | δ 5.38 (s, CH) | |
| Bioactivity | Molecular docking | ΔG: -9.2 kcal/mol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
